N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide
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Overview
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide is a synthetic organic compound belonging to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or acyl chloride under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as iodine or samarium triflate, which facilitates the formation of the benzothiazole ring . The reaction conditions may vary, but common solvents include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and the reaction is usually conducted at elevated temperatures.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis and green chemistry approaches, such as solvent-free reactions and recyclable catalysts, are also gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoro groups on the benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new benzothiazole derivatives with modified functional groups.
Scientific Research Applications
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide
- N’-(4,6-Difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide
- N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-3-cyclohexene-1-carboxamide
Uniqueness
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of difluoro groups enhances its stability and reactivity, while the dimethylbenzamide moiety contributes to its pharmacological potential. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2OS/c1-8-3-4-10(5-9(8)2)15(21)20-16-19-14-12(18)6-11(17)7-13(14)22-16/h3-7H,1-2H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMFDYWVQCAHQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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